molecular formula C18H16N+ B10773187 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium

Katalognummer B10773187
Molekulargewicht: 246.3 g/mol
InChI-Schlüssel: FJFKCRZPKGCGJE-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthylvinylmethylpyridine is a synthetic organic compound known for its unique structure and significant biological activity. It is a derivative of naphthalene and pyridine, possessing anticholinergic properties similar to atropine. This compound has been investigated for its potential to inhibit choline acetyltransferase, an enzyme crucial for the synthesis of the neurotransmitter acetylcholine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of naphthylvinylmethylpyridine typically involves the reaction of naphthylvinyl compounds with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where naphthylvinyl halides react with pyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of naphthylvinylmethylpyridine may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, reduced waste, and higher yields compared to traditional batch processes. The use of continuous flow reactors allows for precise control over reaction conditions, leading to more consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Naphthylvinylmethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Naphthylvinylmethylpyridine exerts its effects primarily by inhibiting the enzyme choline acetyltransferase. This inhibition reduces the synthesis of acetylcholine, a neurotransmitter involved in various physiological processes. By decreasing acetylcholine levels, naphthylvinylmethylpyridine can modulate cholinergic signaling pathways, which are crucial for functions such as muscle contraction, memory, and cognition .

Similar Compounds:

    Naphthylvinylpyridine: Shares a similar structure but lacks the methyl group on the pyridine ring.

    Naphthylmethylpyridine: Similar but without the vinyl group.

    Vinylmethylpyridine: Lacks the naphthyl group.

Uniqueness: Naphthylvinylmethylpyridine’s unique combination of naphthyl, vinyl, and methyl groups imparts distinct chemical and biological properties. Its ability to inhibit choline acetyltransferase sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .

Eigenschaften

Molekularformel

C18H16N+

Molekulargewicht

246.3 g/mol

IUPAC-Name

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium

InChI

InChI=1S/C18H16N/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17/h2-14H,1H3/q+1/b10-9+

InChI-Schlüssel

FJFKCRZPKGCGJE-MDZDMXLPSA-N

Isomerische SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32

Kanonische SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.